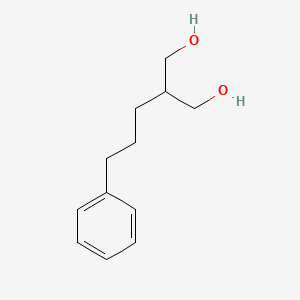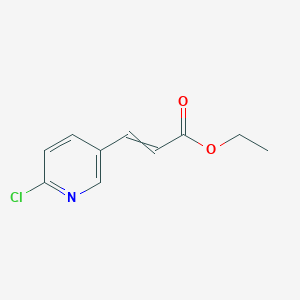
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate is an organic compound that belongs to the class of acrylates, which are esters of acrylic acid. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acrylate moiety at the beta position. Acrylates are known for their reactivity and versatility in various chemical reactions, making them valuable in numerous industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-(2-chloropyridin-5-yl)acrylate typically involves the reaction of 2-chloropyridine with ethyl acrylate under specific conditions. One common method is the Michael addition reaction, where the nucleophilic 2-chloropyridine reacts with the electrophilic ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ethyl beta-(2-chloropyridin-5-yl)acrylate may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes can be used to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and maximize the production rate. The final product is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.
Polymerization: The acrylate group can undergo radical polymerization to form polymers with diverse properties.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium or copper complexes for industrial processes
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Polymerization Products: Polyacrylates with specific properties based on the reaction conditions and monomers used.
科学研究应用
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactivity and versatility.
作用机制
The mechanism of action of ethyl beta-(2-chloropyridin-5-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine-substituted pyridine ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions, contributing to its bioactivity.
相似化合物的比较
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the pyridine ring and chlorine substitution, making it less versatile in certain reactions.
Ethyl acrylate: Similar acrylate moiety but without the pyridine ring, limiting its applications in bioactive compound synthesis.
2-Chloroethyl acrylate:
The unique combination of the pyridine ring, chlorine substitution, and acrylate moiety in ethyl beta-(2-chloropyridin-5-yl)acrylate makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
ethyl 3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3 |
InChI 键 |
FHRIBCCVJCCJCZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


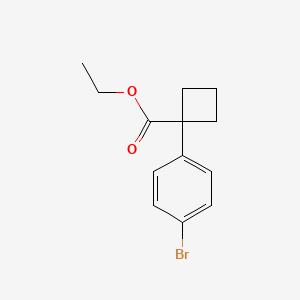
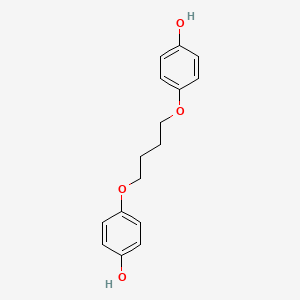
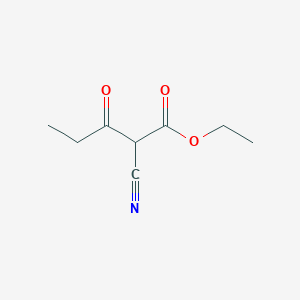
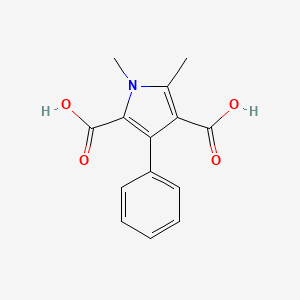
![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8767187.png)
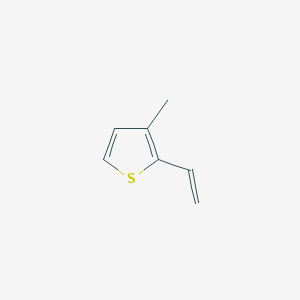
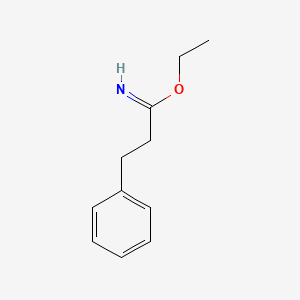
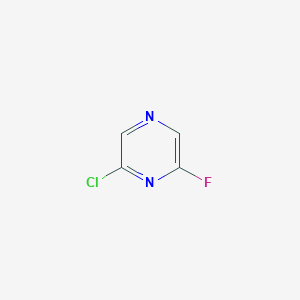
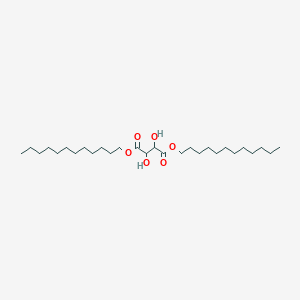
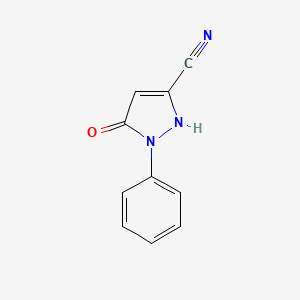
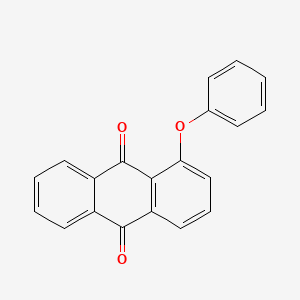
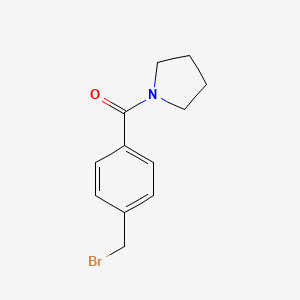
![4-Hydroxy-5-isopropylthieno[2,3-d]pyrimidine](/img/structure/B8767249.png)
